1-Ethyl-4-(4-nitrophenyl)piperazine

Übersicht

Beschreibung

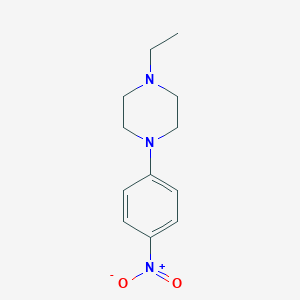

1-Ethyl-4-(4-nitrophenyl)piperazine is an organic compound with the molecular formula C12H17N3O2. It is a derivative of piperazine, a heterocyclic amine, and features a nitrophenyl group attached to the piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(4-nitrophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperazine with 4-nitrochlorobenzene under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

Substitution: Alkyl halides, aryl halides, bases like potassium carbonate (K2CO3).

Major Products Formed:

Reduction: 1-Ethyl-4-(4-aminophenyl)piperazine.

Substitution: Various substituted piperazine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

1-Ethyl-4-(4-nitrophenyl)piperazine serves as an important intermediate in the synthesis of several pharmaceutical compounds, including:

- Antidepressants : Used in the synthesis of selective serotonin reuptake inhibitors (SSRIs).

- Antipsychotics : Acts as a precursor in the production of various antipsychotic medications.

- Antivirals : Employed in synthesizing antiviral agents that combat viral infections.

Case Study: Synthesis of Antidepressants

Research indicates that derivatives of piperazine, including this compound, have shown promising results in the development of new antidepressants. A study demonstrated its effectiveness in enhancing serotonin levels, thereby improving mood disorders .

Chemical Reagents

This compound is utilized as a chemical reagent in various reactions:

- Reducing Agent : It can facilitate reduction reactions in organic synthesis.

- Oxidizing Agent : Acts as an oxidizing agent in specific chemical transformations.

Dye Manufacturing

This compound is also used as a raw material in dye production, particularly for textiles and leather. Its nitrophenyl group contributes to the vibrant colors and stability of dyes.

Pesticide Synthesis

The compound is involved in synthesizing certain pesticides, enhancing their efficacy against pests while minimizing environmental impact.

Data Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Antidepressants, Antipsychotics |

| Chemical Reagent | Reducing and oxidizing agent | Organic synthesis reactions |

| Dye Manufacturing | Raw material for dye production | Textiles, Leather dyes |

| Pesticide Synthesis | Intermediate for developing effective pesticides | Various agricultural chemicals |

Wirkmechanismus

The mechanism of action of 1-ethyl-4-(4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-4-(3-nitrophenyl)piperazine: Similar structure but with the nitro group in the meta position.

1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-4-(4-nitrophenyl)piperazine is unique due to the specific positioning of the nitro group and the ethyl substituent on the piperazine ring. This configuration can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .

Biologische Aktivität

1-Ethyl-4-(4-nitrophenyl)piperazine (ENPP) is an organic compound with the molecular formula C₁₂H₁₇N₃O₂, recognized for its diverse biological activities and applications in medicinal chemistry. This compound features a piperazine ring substituted with an ethyl group and a nitrophenyl group, significantly influencing its chemical reactivity and biological interactions.

- Molecular Weight : Approximately 235.287 g/mol

- Structure : Contains a piperazine core with an ethyl and a nitrophenyl substituent.

- Solubility : Soluble in various organic solvents.

The biological activity of ENPP is primarily attributed to its interaction with various neurotransmitter systems, including dopamine, serotonin, and glutamate pathways. The nitrophenyl group enhances its reactivity, allowing it to engage with multiple molecular targets, which can lead to various pharmacological effects.

Pharmacological Activities

- Antidepressant Activity : ENPP has been studied for its potential antidepressant effects, particularly through modulation of neurotransmitter systems. Similar compounds have shown promising results in preclinical models for depression .

- Antimicrobial Properties : Research indicates that derivatives of piperazine, including ENPP, exhibit antimicrobial activity against various pathogens. Studies have demonstrated that modifications to the piperazine structure can enhance antibacterial efficacy .

- Antitumor Effects : ENPP has shown potential in inhibiting cancer cell proliferation. In vitro studies have reported significant activity against various cancer cell lines, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities of ENPP

Detailed Research Findings

- Antidepressant Studies : In a study examining compounds similar to ENPP, researchers found that modifications to the nitrophenyl group significantly affected binding affinities to serotonin receptors, suggesting a mechanism for antidepressant activity.

- Antimicrobial Efficacy : A series of experiments demonstrated that ENPP derivatives exhibited varying degrees of antibacterial activity against strains like Enterococcus faecalis and Staphylococcus aureus. The structure-activity relationship indicated that specific substitutions on the piperazine ring enhanced this activity .

- Cancer Research : In vitro assays showed that ENPP could induce apoptosis in cancer cells through pathways involving BAX and BCL-2 proteins. This suggests that ENPP may serve as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 1-Methyl-4-(4-nitrophenyl)piperazine | Methyl group instead of ethyl | Different pharmacokinetics |

| 1-Ethyl-4-(3-nitrophenyl)piperazine | Nitro group at the 3-position | Variation in biological activity |

| 1-Phenylpiperazine | No ethyl or nitro substitutions | Primarily psychoactive agent |

The differences in substituents on the piperazine ring or phenolic structure significantly affect the biological activities and applications of these compounds.

Eigenschaften

IUPAC Name |

1-ethyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-13-7-9-14(10-8-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWICNRVCQLKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386281 | |

| Record name | 1-ethyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115619-00-6 | |

| Record name | 1-ethyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure determination of the compound 1-{2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl}-4-aza-1-azoniabicyclo[2.2.2]octane iodide?

A1: The determination of the crystal structure of 1-{2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl}-4-aza-1-azoniabicyclo[2.2.2]octane iodide provides crucial confirmation of its molecular composition. This compound, formed unexpectedly during a reaction between 4-iodonitrobenzene and 1,4-diazabicyclo[2.2.2]octane (DABCO), had its structure proposed earlier based on an analogous chloride salt. The crystal structure analysis not only validated this proposal but also revealed key structural details, including the conformation of the cation and the intermolecular interactions within the crystal lattice []. This information is valuable for understanding the compound's properties and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.